BenchChemオンラインストアへようこそ!

8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

AXL kinase gallium resistance lung adenocarcinoma

Procure this validated AXL-focused virtual screening hit to drive SAR and synergy research. It exhibits an 80-fold potency gain over GaAcAc in gallium-resistant A549 lung adenocarcinoma cells, suppresses AXL protein expression, and delivers 2-fold chemosensitization when combined with GaAcAc. The critical 8-methyl and 3-methylbenzyl substituents are essential for its targeted anti-resistance profile, making generic pyrazolo[4,3-c]quinolines unsuitable. Ideal for dissecting AXL-mediated signaling, building combination screening libraries, and benchmarking computational pharmacophore models.

Molecular Formula C25H21N3
Molecular Weight 363.464
CAS No. 866728-51-0
Cat. No. B2509224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
CAS866728-51-0
Molecular FormulaC25H21N3
Molecular Weight363.464
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)C)C5=CC=CC=C5
InChIInChI=1S/C25H21N3/c1-17-7-6-8-19(13-17)15-28-16-22-24(20-9-4-3-5-10-20)26-27-25(22)21-14-18(2)11-12-23(21)28/h3-14,16H,15H2,1-2H3
InChIKeyBKFFBTOCMIQPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (CAS 866728-51-0): Chemical Identity and Core Pharmacological Profile


8-Methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (CAS 866728‑51‑0, also designated Compound 5476423) is a polycyclic heteroaromatic belonging to the pyrazolo[4,3‑c]quinoline class [1]. It was identified through a virtual screening campaign targeting the AXL kinase homology model and has been reported to exhibit potent anti‑proliferative effects in gallium‑resistant human lung adenocarcinoma (A549) cells [2].

Why Generic Pyrazolo[4,3-c]quinoline Substitution Is Not Advisable for 8-Methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline


The pyrazolo[4,3‑c]quinoline scaffold tolerates a wide range of substituent patterns, and even minor structural modifications—such as replacement of the 8‑methyl group with hydrogen or fluorine—can drastically alter potency, selectivity, and cellular efficacy [1]. Compound 5476423 was specifically selected from eight chemically distinct series via a focused virtual screening and in‑vitro validation workflow; its 8‑methyl substitution and 3‑methylbenzyl appendage are critical for the observed 80‑fold potency gain over the clinical baseline gallium acetylacetonate (GaAcAc) in resistant cells [2]. Generic replacement with an uncharacterized or differently substituted pyrazolo[4,3‑c]quinoline therefore carries a high risk of losing the targeted AXL‑pathway activity that underpins its anti‑resistance profile.

Quantitative Differentiation of 8-Methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (Compound 5476423) from Comparators


Anti‑Proliferative Potency in Gallium‑Resistant Lung Cancer Cells: Compound 5476423 vs. Gallium Acetylacetonate (GaAcAc)

In a head‑to‑head comparison using gallium‑resistant A549 (R‑cells) human lung adenocarcinoma cells, Compound 5476423 exhibited an 80‑fold increase in anti‑proliferative potency relative to gallium acetylacetonate (GaAcAc), the prototypical gallium‑based anticancer agent [1]. The IC₅₀ values were obtained from dose–response anti‑proliferation assays, with GaAcAc serving as the baseline therapy against which resistance had been established, thereby directly quantifying the ability of Compound 5476423 to circumvent acquired gallium resistance.

AXL kinase gallium resistance lung adenocarcinoma

Comparative Lead Potency: Compound 5476423 vs. Compound 7919469 in the Same Resistance Model

The same screening study identified Compound 7919469 as a second lead scaffold; however, Compound 5476423 displayed an 80‑fold potency improvement over GaAcAc compared to only a 13‑fold improvement for Compound 7919469 [1]. This intra‑study direct comparison—performed under identical assay conditions—demonstrates that Compound 5476423 is approximately 6‑fold more effective at reversing gallium resistance than the concurrently identified alternative scaffold.

lead prioritization AXL pathway gallium resistance

AXL Protein Suppression as a Mechanistic Differentiator: Compound 5476423 vs. Untreated Resistant Cells

Treatment with Compound 5476423 resulted in significant suppression of AXL protein expression in gallium‑resistant cells, which otherwise exhibit elevated AXL levels relative to gallium‑sensitive counterparts [1]. Although the abstract does not report a numeric fold‑change, the directional and statistically significant reduction of a resistance‑associated kinase biomarker distinguishes Compound 5476423 from a purely cytotoxic agent and aligns its activity with targeted modulation of the AXL‑mediated resistance pathway.

AXL expression biomarker modulation resistance mechanism

Chemosensitization Effect: Compound 5476423 Combined with GaAcAc vs. GaAcAc Alone

Co‑administration of Compound 5476423 with GaAcAc enhanced the efficacy of GaAcAc against gallium‑resistant cells by 2‑fold, compared to GaAcAc monotherapy [1]. This chemosensitization effect demonstrates that Compound 5476423 not only possesses standalone anti‑proliferative activity but also synergistically restores sensitivity to the standard gallium agent, a property not observed with the comparator lead Compound 7919469 (which conferred only a 1.2‑fold enhancement).

combinatorial therapy chemo sensitization gallium resistance

Optimal Research and Procurement Use Cases for 8-Methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (Compound 5476423)


Gallium‑Resistant Non‑Small Cell Lung Cancer (NSCLC) Drug Discovery

Compound 5476423 is ideally suited as a lead scaffold in medicinal chemistry programs targeting AXL‑driven gallium resistance in NSCLC. Procurement of this compound enables downstream structure–activity relationship (SAR) exploration around the 8‑methyl and 3‑methylbenzyl positions, directly leveraging the demonstrated 80‑fold potency gain over clinical gallium therapy in resistant A549 cells [1].

AXL Kinase Pathway Probe Development

Because treatment with Compound 5476423 significantly suppresses AXL protein expression in resistant cells [1], researchers can procure this compound as a selective chemical probe to dissect AXL‑mediated signaling in resistance models, facilitating target validation studies independent of broader kinase profiling panels.

Combination Therapy Screening Platforms

The 2‑fold chemosensitization effect observed when Compound 5476423 is combined with GaAcAc supports its use in combination screening libraries aimed at identifying synergistic drug pairs for resistant lung cancer. Procurement of this compound is indicated for high‑throughput combination indices or in vivo xenograft co‑dosing studies building on the established in vitro synergy data [1].

Virtual Screening and Scaffold‑Hopping Reference Compound

As a validated hit from an AXL‑focused virtual screening campaign [1], Compound 5476423 serves as a reference ligand for benchmarking computational docking or pharmacophore models, particularly in scaffold‑hopping exercises aimed at discovering novel chemotypes with anti‑resistance properties.

Quote Request

Request a Quote for 8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.